molecular formula C10H14N2 B15268569 N-cyclobutyl-6-methylpyridin-3-amine

N-cyclobutyl-6-methylpyridin-3-amine

Cat. No.: B15268569
M. Wt: 162.23 g/mol
InChI Key: YLDSAWTULCVQEC-UHFFFAOYSA-N
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Description

N-Cyclobutyl-6-methylpyridin-3-amine is a pyridine derivative featuring a methyl group at the 6-position and a cyclobutyl-substituted amine at the 3-position of the pyridine ring.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N-cyclobutyl-6-methylpyridin-3-amine

InChI

InChI=1S/C10H14N2/c1-8-5-6-10(7-11-8)12-9-3-2-4-9/h5-7,9,12H,2-4H2,1H3

InChI Key

YLDSAWTULCVQEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-6-methylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses palladium as a catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with cyclobutylboronic acid under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol or water, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-6-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-cyclobutyl-6-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclobutyl-6-methylpyridin-3-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data Gaps

Key Observations:

Hydrogen Bonding vs. Steric Effects : While 6-methylpyridin-3-amine relies on hydrogen bonds for stability, bulkier substituents (e.g., cyclobutyl) prioritize steric and van der Waals interactions .

Synthetic Challenges : Cyclobutyl incorporation may require specialized coupling reagents or protective strategies, as seen in related syntheses .

Biological Activity : Pyridine derivatives with strained rings (e.g., cyclobutyl) show promise in kinase inhibition or agrochemical development, but specific data for the target compound are lacking .

Data Limitations:

  • Melting points, solubility values, and spectroscopic data (e.g., NMR, IR) for this compound are absent in the provided evidence.
  • Computational modeling or experimental studies are needed to validate predicted properties.

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